molecular formula C8H7N3O B13094044 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13094044
M. Wt: 161.16 g/mol
InChI Key: HBRFTBGGYPEPAP-UHFFFAOYSA-N
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Description

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one: is a heterocyclic compound with a fused pyrimidine ring system. It contains an eight-membered ring, which includes a pyrido[3,4-d]pyrimidine core. This compound has attracted interest due to its potential as a kinase inhibitor, as well as its applications in various scientific fields.

Preparation Methods

Synthetic Routes:: A versatile and efficient synthetic approach to 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates can then be efficiently derivatized to yield novel compounds with kinase inhibitory potential .

Industrial Production Methods:: While specific industrial production methods are not widely documented, research laboratories typically employ synthetic routes similar to those described above. Optimization for large-scale production would be necessary for industrial applications.

Chemical Reactions Analysis

Reactions:: 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution reactions: For example, substitution of the chlorine atom in the 8-chloro intermediate.

    Derivatization reactions: To introduce functional groups for specific applications.

Common Reagents and Conditions::

    8-Chloro intermediate preparation: Chlorination of the corresponding precursor.

    Derivatization: Various reagents can be used, depending on the desired functional group.

Scientific Research Applications

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one finds applications in:

    Medicinal Chemistry: As a potential kinase inhibitor.

    Biology: Studying kinase-related pathways.

    Chemistry: Exploring novel chemotypes for drug discovery.

    Industry: If scaled up, it could be used in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism by which 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exerts its effects as a kinase inhibitor remains an active area of research. It likely involves interactions with ATP-binding pockets and modulation of kinase activity.

Comparison with Similar Compounds

While 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is less explored than other fused pyrimidines, its unique structure may offer advantages in terms of selectivity and binding affinity. Similar compounds include quinazolines (e.g., Gefitinib, Erlotinib, Vandetanib), which are also used as anticancer drugs .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)8(12)11-4-10-7/h2-4H,1H3,(H,10,11,12)

InChI Key

HBRFTBGGYPEPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=CNC2=O

Origin of Product

United States

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